3-Chloro-4-hydroxy-7-methoxyquinoline
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Overview
Description
3-Chloro-4-hydroxy-7-methoxyquinoline is a heterocyclic organic compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hydroxy-7-methoxyquinoline typically involves the chlorination of 4-hydroxy-7-methoxyquinoline. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position . The process may involve the use of reagents such as thionyl chloride or phosphorus oxychloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often employ continuous flow reactors to maintain consistent reaction conditions and improve yield . The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hydroxy-7-methoxyquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Chloro-4-hydroxy-7-methoxyquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydroxy-7-methoxyquinoline involves its interaction with specific molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in cell death . Additionally, the compound may interact with other cellular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-4-hydroxy-7-methoxyquinoline include:
- 4-Chloro-7-methoxyquinoline
- 3-Bromo-4-chloro-7-methoxyquinoline
- 3,4-Dichloro-7-trifluoromethylquinoline
Uniqueness
What sets this compound apart from its similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity . The presence of both chloro and hydroxy groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
1203579-66-1 |
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Molecular Formula |
C10H8ClNO2 |
Molecular Weight |
209.629 |
IUPAC Name |
3-chloro-7-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8ClNO2/c1-14-6-2-3-7-9(4-6)12-5-8(11)10(7)13/h2-5H,1H3,(H,12,13) |
InChI Key |
NXAFOEOHFSPZHA-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CN2)Cl |
Synonyms |
3-Chloro-4-hydroxy-7-methoxyquinoline |
Origin of Product |
United States |
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